Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
Description
Systematic Nomenclature and Chemical Identification
The systematic nomenclature of acetic acid--(9H-fluoren-9-yl)methanol (1/1) follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as "acetic acid;9H-fluoren-9-ylmethanol" according to computational descriptors. The Chemical Abstracts Service registry number 63839-86-1 serves as the primary identification code for this compound within chemical databases and regulatory frameworks. The International Chemical Identifier string InChI=1S/C14H12O.C2H4O2/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;1-2(3)4/h1-8,14-15H,9H2;1H3,(H,3,4) provides a standardized representation of the molecular connectivity, while the corresponding InChIKey NCSRVQICWIKIBJ-UHFFFAOYSA-N offers a compressed format suitable for database searching.
The Simplified Molecular Input Line Entry System representation CC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO clearly delineates the two component molecules within the complex structure. The parent compound identification as 9H-Fluorene-9-methanol with PubChem identifier 90466 establishes the hierarchical relationship within the fluorene family of compounds. Additional synonyms include DTXSID70803308 for environmental and toxicological database referencing, demonstrating the compound's relevance across multiple scientific disciplines. The molecular architecture comprises a fluorene backbone with a methanol substituent at the 9-position, forming a hydrogen-bonded association with acetic acid in a defined stoichiometric ratio.
Historical Development in Organofluorene Chemistry
The historical development of organofluorene chemistry traces its origins to the foundational work in organofluorine chemistry, which began in the early 19th century with significant contributions from pioneering chemists. Alexander Borodin, renowned both as a composer and chemist, made crucial early contributions to organofluorine chemistry in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride, establishing fundamental principles that would later influence fluorene derivative synthesis. The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, laying the groundwork for subsequent developments in fluorinated organic chemistry.
The specific development of fluorene-based compounds gained momentum through the 20th century as synthetic methodologies advanced and the unique properties of the fluorene ring system became better understood. The formation of aryl carbon-fluorine bonds was first accomplished through diazofluorination by Schmitt and colleagues in 1870, though characterization techniques were initially inadequate, followed by more reliable work by Lenz in 1877. The Schiemann reaction, discovered in 1927, provided a reliable methodology for aromatic fluorination through diazonium salt decomposition in the presence of fluoroboric acid, creating pathways that would eventually facilitate fluorene functionalization. Industrial organofluorine chemistry experienced dramatic development over 80 years, particularly during and after World War II, with applications ranging from materials science to pharmaceutical development.
The establishment of fluorene-9-methanol as a key intermediate occurred through systematic exploration of fluorene functionalization reactions, with the compound receiving its Chemical Abstracts Service registry number 24324-17-2 and PubChem identifier 90466. Modern synthetic approaches to fluorenylmethanol derivatives have benefited from advances in protecting group chemistry, particularly the development of the 9-fluorenylmethoxycarbonyl protecting group by Carpino and Han in 1972, which demonstrated the versatility of fluorene-based structures in organic synthesis. The integration of acetic acid with fluorenylmethanol to form the 1:1 complex represents a more recent development in supramolecular chemistry, where hydrogen bonding and non-covalent interactions create stable molecular associations with distinct properties from their individual components.
Position Within Fluorenylmethanol Derivative Classifications
Acetic acid--(9H-fluoren-9-yl)methanol (1/1) occupies a distinctive position within the broader classification of fluorenylmethanol derivatives, representing a specific subset of molecular complexes formed through non-covalent interactions between carboxylic acids and fluorene-based alcohols. The compound falls within the category of cocrystalline materials, where hydrogen bonding between the hydroxyl group of 9H-fluoren-9-ylmethanol and the carboxyl functionality of acetic acid creates a stable supramolecular assembly. This classification aligns with contemporary understanding of cocrystal formation, where two or more molecular components interact through non-ionic interactions to form a crystalline structure with properties distinct from the individual components.
The fluorenylmethanol derivative family encompasses numerous compounds based on the fundamental 9H-fluoren-9-ylmethanol structure, with various substitutions and functional group modifications. Comparative analysis reveals that acetic acid--(9H-fluoren-9-yl)methanol (1/1) represents one of the simpler associations within this family, contrasting with more complex derivatives such as 2,7-di-tert-butyl-9-fluorenylmethanol, which features bulky tert-butyl substituents at the 2 and 7 positions of the fluorene ring system. The systematic study of hydrogen-bonded solids based on alcohol-carboxylic acid interactions has established that such complexes frequently adopt specific stoichiometric ratios, with the 1:1 association being particularly common due to optimal hydrogen bonding geometry.
Within the context of pharmaceutical and materials science applications, fluorenylmethanol derivatives serve diverse functions ranging from protecting groups in peptide synthesis to intermediates in organic synthesis. The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, for example, represents a more complex derivative where the fluorenylmethanol unit is incorporated into amino acid protecting group chemistry. Similarly, compounds such as 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid demonstrate the versatility of the fluorene scaffold in creating specialized chemical tools. The classification of acetic acid--(9H-fluoren-9-yl)methanol (1/1) as a molecular complex rather than a covalently bonded derivative distinguishes it from these synthetic intermediates while maintaining its significance within the broader fluorene chemistry framework.
Properties
IUPAC Name |
acetic acid;9H-fluoren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O.C2H4O2/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;1-2(3)4/h1-8,14-15H,9H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSRVQICWIKIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70803308 | |
| Record name | Acetic acid--(9H-fluoren-9-yl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63839-86-1 | |
| Record name | Acetic acid--(9H-fluoren-9-yl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 9-Fluorenemethanol
The core component, 9-fluorenemethanol, is typically prepared through a two-step process involving:
- Step 1: Formation of 9-fluorenecarboxaldehyde
- Step 2: Reduction of 9-fluorenecarboxaldehyde to 9-fluorenemethanol
Improved Industrial Preparation Method (Chinese Patent CN103351280A)
This method emphasizes mild reaction conditions, improved purity, and cost-effectiveness, suitable for industrial scale production.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Industrial fluorene (50 g), sodium ethoxide (15 g), ethyl formate (50 ml), tetrahydrofuran (THF) (200 ml) | Sodium ethoxide in THF is placed in a four-neck flask at 0–10°C. Industrial fluorene dissolved in THF is added dropwise. Ethyl formate is then added, and the mixture is heated to 30–40°C and stirred for about 12 hours to form 9-fluorenecarboxaldehyde. |
| 2 | Methanol, sodium borohydride (NaBH4), ice bath | The aldehyde is reduced by NaBH4 in methanol under ice bath conditions, stirred at room temperature for 3 hours to yield crude 9-fluorenemethanol. |
| 3 | Recrystallization | The crude product is filtered, dried, and recrystallized to obtain white needlelike 9-fluorenemethanol with improved purity. |
- Mild reaction conditions reduce safety hazards.
- Lower impurity levels improve product purity.
- Higher yield and cost reduction through solvent recovery and simplified steps.
Notes: The process includes extraction steps with dichloromethane and washing with saturated salt solutions to purify intermediates and final products.
Alternative Synthesis: 9,9-Bis(hydroxymethyl)fluorene Route (WO2016193215A1)
Though focused on a related compound, this method provides insight into hydroxymethylation of fluorene derivatives, which is relevant to preparing 9-fluorenemethanol:
| Step | Reagents & Conditions | Description |
|---|---|---|
| a | Fluorene, paraformaldehyde (1.8–2.6 mol/mol fluorene), dimethyl sulfoxide (DMSO) | Mixture prepared with controlled molar ratios and solvent volume. |
| b | Sodium alkoxide in alcoholic solvent (0.2–0.3 mol/mol fluorene) | Added at 10–20°C with stirring. |
| c | Fluorene powder added over 5–30 minutes at 10–20°C | Reaction proceeds for 10–50 minutes. |
| d | Acid quench with inorganic acid (e.g., concentrated hydrochloric acid) | Quenching stops the reaction. |
| e | Addition of water (1250–5000 ml per mole fluorene) | Forms suspension of crude product. |
| f | Filtration and recrystallization from toluene | Purifies crude 9,9-bis(hydroxymethyl)fluorene. |
This method highlights precise temperature control, reagent stoichiometry, and recrystallization techniques to obtain high-purity hydroxymethylated fluorene derivatives.
Purification and Crystallization
Both methods emphasize recrystallization as a key purification step to enhance the purity of 9-fluorenemethanol, which directly affects the quality of the final acetic acid--(9H-fluoren-9-yl)methanol (1/1) compound.
- Solvents used: Toluene, ethanol, ether, dichloromethane, methanol.
- Techniques: Solvent recrystallization, washing with saturated salt solutions, drying under reduced pressure.
- Temperature control: Cooling baths (ice or 0–20°C) to promote crystallization and avoid decomposition or impurity formation.
Formation of Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
The final compound is formed by combining equimolar amounts of purified 9-fluorenemethanol and acetic acid, typically by:
- Mixing the two components in an appropriate solvent or neat conditions.
- Allowing the mixture to equilibrate, often at room temperature or under mild heating.
- Crystallizing the resulting adduct to obtain the 1:1 complex.
While specific procedural details for this step are less documented, the purity and crystallinity of 9-fluorenemethanol are critical for successful formation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| CN103351280A Industrial Process | Industrial fluorene, sodium ethoxide, ethyl formate, THF, NaBH4, methanol | 0–10°C addition, 30–40°C reaction, ice bath reduction, recrystallization | High yield, high purity, mild conditions | Suitable for industrial scale, cost-effective |
| WO2016193215A1 Hydroxymethylation | Fluorene, paraformaldehyde, sodium alkoxide, DMSO, acid quench, water, toluene recrystallization | 10–20°C reaction, controlled addition, acid quench, recrystallization | High purity, controlled process | Detailed stoichiometry and temperature control, scalable |
Research Findings and Analysis
- The improved industrial method (CN103351280A) reduces impurities and enhances yield by optimizing reagent ratios and reaction temperatures, making the process safer and more economical for large-scale production.
- The hydroxymethylation process (WO2016193215A1) demonstrates the importance of precise control over reagent addition rates, temperature, and quenching to obtain high-purity hydroxymethylated fluorene derivatives, which are structurally related to 9-fluorenemethanol.
- Recrystallization remains a critical step for purification, with solvent choice and temperature management directly impacting product quality.
- No significant alternative synthetic routes or catalytic methods specifically for acetic acid--(9H-fluoren-9-yl)methanol (1/1) were found, indicating the reliance on well-established 9-fluorenemethanol preparation followed by complexation with acetic acid.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(9H-fluoren-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 9H-fluoren-9-ylmethanol is with a molecular weight of 196.2445 g/mol. The compound features a fluorenyl group attached to a hydroxymethyl group, which contributes to its unique reactivity and functionalization potential. It is characterized by its ability to undergo various chemical reactions, making it a versatile building block in synthetic chemistry.
Medicinal Chemistry
The compound has been explored for its potential pharmacological activities, including:
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of 9H-fluoren-9-ylmethanol exhibit significant antimicrobial properties against various pathogens. For instance, fluorenyl-hydrazinthiazole derivatives synthesized from this compound showed promising results in inhibiting bacterial growth .
- Anticancer Properties : Research indicates that fluorenyl derivatives can induce apoptosis in cancer cells. The structural modifications involving the methanol group enhance their interaction with biological targets, leading to increased efficacy .
Organic Synthesis
Acetic acid--(9H-fluoren-9-yl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules:
- Building Block for Peptides : Its ability to form stable amide bonds makes it valuable in peptide synthesis, particularly for creating fluorenylmethoxycarbonyl (Fmoc) protected amino acids used in solid-phase peptide synthesis .
- Synthesis of Novel Compounds : The compound can be utilized to synthesize various functionalized derivatives through reactions such as esterification and amidation, expanding the library of available compounds for drug discovery .
Case Study 1: Antimicrobial Evaluation
A study focused on the synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives from acetic acid--(9H-fluoren-9-yl)methanol showed that these compounds exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The yield was approximately 83%, indicating efficient synthesis methods .
Case Study 2: Anticancer Activity
In another investigation, derivatives of 9H-fluoren-9-ylmethanol were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced apoptosis rates compared to untreated controls, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism by which acetic acid–(9H-fluoren-9-yl)methanol exerts its effects involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds:
Biological Activity
Acetic acid--(9H-fluoren-9-yl)methanol is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and reproductive toxicity. This article synthesizes current research findings, case studies, and experimental data to elucidate its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique structure that combines acetic acid with a fluorenyl moiety. The molecular formula is , and it features both hydrophilic and hydrophobic characteristics due to the presence of the acetic acid and fluorenyl groups, respectively.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of fluorenyl compounds exhibit significant antimicrobial properties. For instance, a study reported that O-aryl-carbamoyl-oxymino-fluorene derivatives showed effective inhibition against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 0.0625 mg/mL to 0.156 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various assays. In vitro studies indicated that certain fluorenyl derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. These findings suggest that the incorporation of the fluorenyl group may enhance the cytotoxic effects against tumor cells .
Reproductive Toxicity
Research indicates that exposure to acetic acid derivatives can lead to reproductive toxicity. A notable study found that male rats administered high doses exhibited significant testicular damage and reduced fertility indexes . Histopathological examinations revealed dose-dependent damage to spermatocytes, highlighting the compound's potential risks in reproductive health.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several fluorenyl derivatives, including acetic acid--(9H-fluoren-9-yl)methanol. The results showed that these compounds effectively inhibited biofilm formation in pathogenic bacteria, suggesting their potential application in treating infections caused by resistant strains .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 1a | 0.0625 | Staphylococcus aureus |
| 1b | 0.156 | Escherichia coli |
Study 2: Reproductive Health Impact
In a toxicological assessment involving male rats, significant reductions in relative testes weights were observed following administration of acetic acid--(9H-fluoren-9-yl)methanol at high doses (592 mg/kg). Histological analysis indicated severe damage to spermatogenic cells within the seminiferous tubules, raising concerns regarding its safety for reproductive health .
The biological activity of acetic acid--(9H-fluoren-9-yl)methanol may be attributed to its ability to interfere with cellular metabolic pathways. It is hypothesized that the compound can disrupt mitochondrial function and induce oxidative stress, leading to cell apoptosis in cancer cells while also affecting reproductive cells adversely .
Q & A
Q. What are the optimal synthetic routes for preparing acetic acid–(9H-fluoren-9-yl)methanol (1/1), and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via nucleophilic substitution or esterification involving (9H-fluoren-9-yl)methanol derivatives. For example:
- Grignard reagent coupling : Fluorenylmethanol reacts with acetic acid derivatives in the presence of catalysts like BTEAC (benzyltriethylammonium chloride) under reflux conditions .
- Catalytic hydrogenation : Palladium on carbon (Pd/C) is used for deprotection or reduction steps, requiring inert atmospheres (e.g., H₂ or N₂) and solvents like ethanol or THF .
Optimization strategies : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel or recrystallization from methanol/water mixtures. Yield improvements (>80%) are achieved by controlling stoichiometry, temperature, and catalyst loading .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing acetic acid–(9H-fluoren-9-yl)methanol (1/1)?
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., fluorenyl protons at δ 7.2–7.8 ppm, methylene groups adjacent to oxygen at δ 3.5–4.5 ppm) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves molecular packing and hydrogen-bonding networks. For example, fluorenyl derivatives often exhibit planar aromatic systems with intermolecular O–H···O interactions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 238.28 for related esters) .
Advanced Research Questions
Q. How does the stability of acetic acid–(9H-fluoren-9-yl)methanol (1/1) vary under different storage and reaction conditions, and what decomposition pathways are observed?
- Thermal stability : Decomposition occurs above 150°C, forming fluorenyl radicals and acetic acid byproducts. Use differential scanning calorimetry (DSC) to identify exothermic peaks .
- Photochemical sensitivity : UV light induces C–O bond cleavage in fluorenylmethanol derivatives. Store in amber vials under inert gas .
- Hydrolytic degradation : Acidic/basic conditions accelerate ester hydrolysis. Monitor pH-dependent kinetics via UV-Vis spectroscopy (λ ~270 nm for fluorenyl absorption) .
Q. What strategies resolve contradictions in crystallographic data when hydrogen-bonding networks or steric effects complicate structural refinement?
- Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices, particularly for fluorenyl derivatives with pseudo-symmetry .
- Disorder modeling : For flexible acetic acid moieties, apply PART instructions in SHELX to refine occupancies of alternative conformers .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s hydrogen-bond analysis for geometric consistency .
Q. How can acetic acid–(9H-fluoren-9-yl)methanol (1/1) be functionalized for applications in materials science, such as sensor design or polymer synthesis?
- Fluorophore integration : Attach pH-sensitive xanthenol groups via allylation or aryl Grignard reactions to create colorimetric probes .
- Polymer precursors : Copolymerize with siloxanes or phthalocyanines for thermally stable resins. Melt polymerization at 180–200°C yields materials with tunable glass transition temperatures (Tg) .
- Surface modification : Anchor fluorenylmethanol derivatives to gold nanoparticles via thiol linkages (e.g., 9-fluorenylmethylthiol) for VOC sensing applications .
Methodological Considerations
Q. What analytical workflows are recommended for detecting impurities or byproducts in synthesized batches of this compound?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (60:40 to 95:5) to separate fluorenyl derivatives. Detect impurities via MS/MS fragmentation patterns .
- GC-FID : Analyze volatile byproducts (e.g., methanol, acetic anhydride) with DB-5 columns and flame ionization detection .
- Elemental analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/O percentages .
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity or interactions in supramolecular assemblies?
- DFT calculations : Gaussian or ORCA software models reaction pathways (e.g., esterification energy barriers) and electronic properties (HOMO-LUMO gaps ~4.5 eV for fluorenyl systems) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on crystallization kinetics using GROMACS. Analyze radial distribution functions for hydrogen-bonding preferences .
Safety and Handling
Q. What are the critical safety protocols for handling acetic acid–(9H-fluoren-9-yl)methanol (1/1) in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill management : Absorb solids with vermiculite; neutralize acidic residues with sodium bicarbonate .
- Waste disposal : Collect organic waste in halogen-free containers for incineration .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
